- Photochemistry of aromatic compounds. Fragmentation reactions originating in a photo-induced electron transfer in solution, Journal of the Chemical Society [Section] D: Chemical Communications, 1970, (5), 302-3

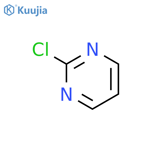

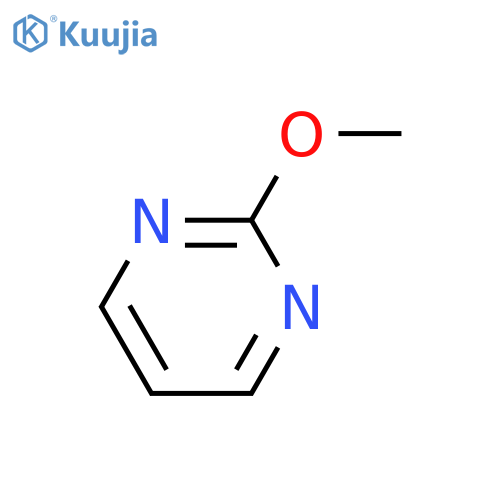

Cas no 931-63-5 (2-Methoxypyrimidine)

2-Methoxypyrimidine Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Methoxypyrimidine

- Pyrimidine, 2-methoxy-

- 2-Methoxypyrimidin

- 2-methoxy-pyrimidine

- methyl pyrimidin-2-yl ether

- Pyrimidine,2-methoxy

- 2-Methoxypyrimidine (ACI)

- NSC 165557

- 931-63-5

- 2-Methoxypyrimidine, AldrichCPR

- SB57423

- D70334

- DB-081096

- AC-907/25004440

- DTXSID80239270

- SY211517

- BS-18256

- Q63396297

- methyl 2-pyrimidinyl ether

- CS-0150214

- AKOS006242414

- DTXCID00161761

- HZN3S874XE

- EN300-317267

- methoxypyrimidine

- NSC165557

- MFCD00234104

- NSC-165557

- SCHEMBL153025

-

- MDL: MFCD00234104

- Inchi: 1S/C5H6N2O/c1-8-5-6-3-2-4-7-5/h2-4H,1H3

- Chave InChI: YLZYSVYZMDJYOT-UHFFFAOYSA-N

- SMILES: N1C(OC)=NC=CC=1

Propriedades Computadas

- Massa Exacta: 110.04800

- Massa monoisotópica: 110.048012819g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 8

- Contagem de Ligações Rotativas: 1

- Complexidade: 61.4

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 35Ų

- XLogP3: 0.2

Propriedades Experimentais

- PSA: 35.01000

- LogP: 0.48520

2-Methoxypyrimidine Informações de segurança

2-Methoxypyrimidine Dados aduaneiros

- CÓDIGO SH:2933599090

- Dados aduaneiros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Methoxypyrimidine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317267-0.5g |

2-methoxypyrimidine |

931-63-5 | 95% | 0.5g |

$73.0 | 2023-09-05 | |

| Enamine | EN300-317267-2.5g |

2-methoxypyrimidine |

931-63-5 | 95% | 2.5g |

$177.0 | 2023-09-05 | |

| abcr | AB274251-5 g |

2-Methoxypyrimidine, 98%; . |

931-63-5 | 98% | 5g |

€577.50 | 2023-04-26 | |

| Enamine | EN300-317267-0.25g |

2-methoxypyrimidine |

931-63-5 | 95% | 0.25g |

$47.0 | 2023-09-05 | |

| Chemenu | CM166856-5g |

2-methoxypyrimidine |

931-63-5 | 95% | 5g |

$392 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UO211-50mg |

2-Methoxypyrimidine |

931-63-5 | 98% | 50mg |

77.0CNY | 2021-07-15 | |

| Aaron | AR003I9M-100mg |

2-methoxypyrimidine |

931-63-5 | 98% | 100mg |

$12.00 | 2025-01-22 | |

| Aaron | AR003I9M-10g |

2-Methoxypyrimidine |

931-63-5 | 98% | 10g |

$350.00 | 2024-07-18 | |

| Enamine | EN300-317267-1g |

2-methoxypyrimidine |

931-63-5 | 95% | 1g |

$94.0 | 2023-09-05 | |

| Enamine | EN300-317267-10g |

2-methoxypyrimidine |

931-63-5 | 95% | 10g |

$495.0 | 2023-09-05 |

2-Methoxypyrimidine Método de produção

Método de produção 1

Método de produção 2

- Preparation of 1-alkyl-4-(arylmethyl)piperidines and their pharmaceutical formulations as inhibitors of 5-HT reuptake, France, , ,

Método de produção 3

- Preparation and some reactions of 2,5-substituted pyrimidines, Collection of Czechoslovak Chemical Communications, 1975, 40(5), 1384-9

Método de produção 4

Método de produção 5

- The synthesis of β-carbon-homologous intermediate of norcardicin A. A general method for selective preparation of the β-lactam ring in the presence of free phenolic hydroxyl groups, Iranian Journal of Chemistry & Chemical Engineering, 1990, 13, 25-34

Método de produção 6

- Decyanative Cross-Coupling of Cyanopyrimidines with O-, S-, and N-Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines, European Journal of Organic Chemistry, 2019, 2019(42), 7142-7150

Método de produção 7

Método de produção 8

- Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxyprimidines, Australian Journal of Chemistry, 1968, 21(1), 243-55

2-Methoxypyrimidine Raw materials

2-Methoxypyrimidine Preparation Products

2-Methoxypyrimidine Literatura Relacionada

-

Wen-Peng Mai,Bin Sun,Li-Qin You,Liang-Ru Yang,Pu Mao,Jin-Wei Yuan,Yong-Mei Xiao,Ling-Bo Qu Org. Biomol. Chem. 2015 13 2750

-

2. 905. Pyrimidine reactions. Part XII. The thermal rearrangement of 2-alkoxypyrimidinesD. J. Brown,R. V. Foster J. Chem. Soc. 1965 4911

-

A. R. Nandhini,M. Harshiny,Sathyanarayana N. Gummadi Environ. Sci.: Processes Impacts 2021 23 1255

-

D. J. Brown,Earl Hoerger,S. F. Mason J. Chem. Soc. 1955 211

-

5. 246. The electronic spectra of N-heteroaromatic systems. Part II. Substituted monocyclic azonesS. F. Mason J. Chem. Soc. 1959 1247

931-63-5 (2-Methoxypyrimidine) Produtos relacionados

- 1440535-38-5(2-(Ethylamino)-2-phenyl-acetonitrile hydrochloride)

- 1808580-34-8(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid hydrochloride)

- 1115989-61-1(tert-butyl N-{1-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperidin-4-yl}carbamate)

- 176237-95-9(heptane-2,3,6-trione)

- 1191-41-9(Ethyl linolenate)

- 2227754-61-0(4-amino-1-ethyl-5-(1-ethyl-1H-1,2,4-triazol-5-yl)pyrrolidin-2-one)

- 73154-11-7(Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate)

- 1351617-73-6(Amooracetal)

- 349426-25-1(dimethyl[(pyridin-4-yl)sulfamoyl]amine)

- 3678-72-6(Pyridine,4-(diphenylmethyl)-)